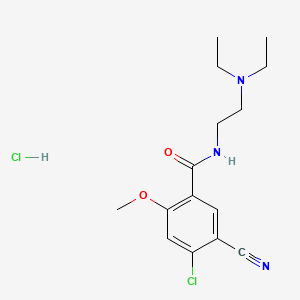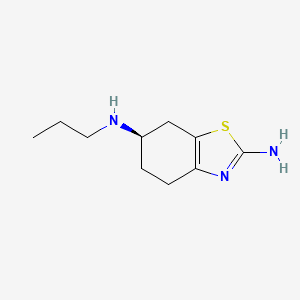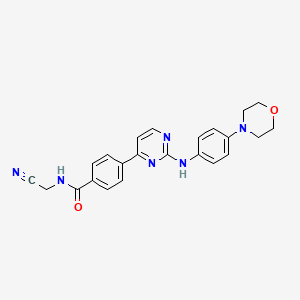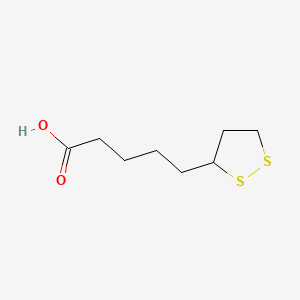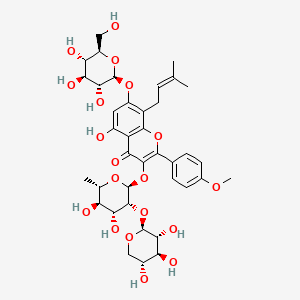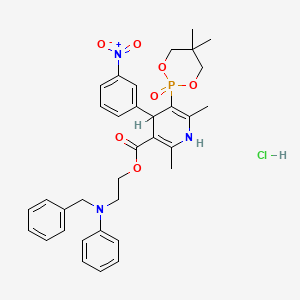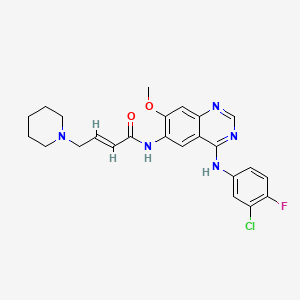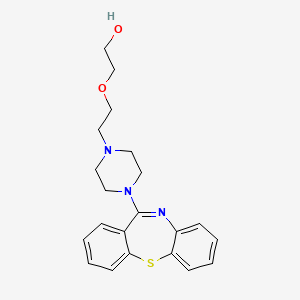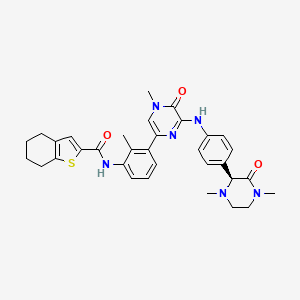
甲基普罗胺
描述
甲基普罗胺是一种有效的放射防护剂,可作为 DNA 结合抗氧化剂。 它是小沟结合配体 Hoechst 33342 的衍生物,已被证明在放射防护方面比传统的氨基硫醇放射防护剂有效得多 。 甲基普罗胺主要用于科学研究,因为它能够修复瞬态辐射诱导的氧化性 DNA 损伤 。
科学研究应用
甲基普罗胺具有广泛的科学研究应用,包括:
作用机制
甲基普罗胺通过与 DNA 的小沟结合并充当还原剂发挥其作用。 它通过电子转移机制修复瞬态辐射诱导的氧化性 DNA 损伤 。 甲基普罗胺的分子靶点包括受损的 DNA 位点,在那里它将电子捐赠以修复氧化损伤 。 这个过程有助于保持 DNA 的完整性并保护细胞免受辐射诱导的损伤 。
生化分析
Biochemical Properties
Methylproamine plays a crucial role in biochemical reactions by acting as a DNA-binding antioxidant. It interacts with various biomolecules, including DNA, to repair oxidative damage. Methylproamine’s primary function is to protect DNA from radiation-induced damage by preventing double-strand breaks and repairing oxidative lesions . It also interacts with enzymes involved in DNA repair pathways, enhancing their activity and ensuring the integrity of the genetic material.
Cellular Effects
Methylproamine has been shown to protect various cell types from radiation-induced damage. In T98G glioma cells, it provides radioprotection by reducing DNA damage caused by γ-ray and X-ray radiation . Methylproamine also protects bystander cells from radiation-induced DNA damage, indicating its potential to safeguard non-targeted cells in a radiotherapy setting . Additionally, it influences cell signaling pathways and gene expression related to DNA repair and oxidative stress response.
Molecular Mechanism
At the molecular level, Methylproamine exerts its effects by binding to the minor groove of DNA, where it acts as a reducing agent. This binding facilitates the repair of transient radiation-induced oxidative species on DNA . Methylproamine’s interaction with DNA enhances the activity of DNA repair enzymes, promoting the repair of oxidative lesions and preventing double-strand breaks. This mechanism of action underscores its potential as a radioprotector in clinical settings.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylproamine have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, Methylproamine has shown a concentration-dependent radioprotective effect, with higher concentrations providing greater protection against DNA damage . Long-term effects on cellular function include sustained protection against radiation-induced oxidative damage.
Dosage Effects in Animal Models
The effects of Methylproamine vary with different dosages in animal models. Studies have shown that it provides significant radioprotection at concentrations as low as 10 μM, with higher doses offering increased protection . At concentrations above 20 μM, Methylproamine exhibits cytotoxicity, indicating a threshold beyond which adverse effects may occur . These findings highlight the importance of optimizing dosage to achieve maximum radioprotection while minimizing toxicity.
Metabolic Pathways
Methylproamine is involved in metabolic pathways related to DNA repair and oxidative stress response. It interacts with enzymes such as DNA polymerases and ligases, which play critical roles in the repair of radiation-induced DNA damage . By enhancing the activity of these enzymes, Methylproamine ensures efficient repair of oxidative lesions and maintenance of genomic stability.
Transport and Distribution
Within cells, Methylproamine is transported and distributed to the nucleus, where it exerts its radioprotective effects. It interacts with DNA-binding proteins and transporters that facilitate its localization to the site of DNA damage . This targeted distribution ensures that Methylproamine is available where it is needed most, enhancing its efficacy as a radioprotector.
Subcellular Localization
Methylproamine is primarily localized in the nucleus, where it binds to DNA and protects it from radiation-induced damage . Its subcellular localization is facilitated by targeting signals that direct it to the nucleus. Additionally, post-translational modifications may play a role in its localization and activity, ensuring that Methylproamine is optimally positioned to exert its protective effects.
准备方法
合成路线和反应条件
甲基普罗胺是通过一系列化学反应合成的,这些反应涉及对双苯并咪唑类似物的修饰。 合成过程通常涉及用更强的供电子基团 N,N-二甲基氨基取代 Hoechst 33342 中的乙氧基取代基 。 反应条件包括使用特定的溶剂和催化剂来促进所需的化学转化。
工业生产方法
甲基普罗胺的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以保持化合物的稳定性和有效性 。
化学反应分析
反应类型
甲基普罗胺会发生几种类型的化学反应,包括:
常见试剂和条件
在甲基普罗胺的合成和反应中使用的常见试剂包括:
- 二甲基亚砜 (DMSO) 等溶剂
- 促进电子转移反应的催化剂
- 用于取代反应的特定官能团
形成的主要产物
甲基普罗胺反应形成的主要产物主要是其衍生物,它们表现出增强的放射防护性能。 这些衍生物旨在提高化合物修复辐射诱导的 DNA 损伤的有效性 。
相似化合物的比较
甲基普罗胺与 Hoechst 33342 和 Hoechst 33258 等其他类似化合物进行比较。 这些化合物也是具有强 AT 选择性的小沟结合剂 。 甲基普罗胺在其增强的放射防护性能方面是独一无二的,其效力约为传统氨基硫醇放射防护剂的 100 倍 。 类似化合物包括:
- Hoechst 33342
- Hoechst 33258
- 普罗胺
属性
IUPAC Name |
N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLMOJIJGHCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332275 | |
| Record name | Methylproamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188247-01-0 | |
| Record name | Methylproamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




